![molecular formula C10H10I2 B12522463 [(1,2-Diiodocyclopropyl)methyl]benzene CAS No. 653605-60-8](/img/structure/B12522463.png)
[(1,2-Diiodocyclopropyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,2-Diiodocyclopropyl)methyl]benzene is an organic compound that features a benzene ring substituted with a [(1,2-diiodocyclopropyl)methyl] group
Méthodes De Préparation
The synthesis of [(1,2-Diiodocyclopropyl)methyl]benzene typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diiodomethane in the presence of a zinc-copper couple, which facilitates the formation of the cyclopropyl ring.
Substitution Reaction: The cyclopropyl ring is then functionalized with iodine atoms at the 1 and 2 positions. This can be done using iodine and a suitable oxidizing agent.
Attachment to Benzene: Finally, the [(1,2-diiodocyclopropyl)methyl] group is attached to a benzene ring through a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.
Analyse Des Réactions Chimiques
[(1,2-Diiodocyclopropyl)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms in the cyclopropyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to remove the iodine atoms and form hydrocarbons.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various substituents onto the benzene ring.
Applications De Recherche Scientifique
[(1,2-Diiodocyclopropyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of [(1,2-Diiodocyclopropyl)methyl]benzene involves its interaction with molecular targets through its functional groups. The iodine atoms can participate in halogen bonding, while the cyclopropyl ring can engage in strain-induced interactions with other molecules. These interactions can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and reaction mechanisms.
Comparaison Avec Des Composés Similaires
[(1,2-Diiodocyclopropyl)methyl]benzene can be compared with other benzene derivatives, such as:
Benzyl Chloride: Similar in structure but with a chlorine atom instead of the diiodocyclopropyl group. Benzyl chloride is less reactive in nucleophilic substitution reactions.
Cyclopropylbenzene: Lacks the iodine atoms, making it less versatile in chemical reactions.
Iodobenzene: Contains only one iodine atom directly attached to the benzene ring, resulting in different reactivity patterns.
The uniqueness of this compound lies in its combination of the cyclopropyl ring and iodine atoms, which provide distinct reactivity and interaction profiles compared to other benzene derivatives.
Propriétés
Numéro CAS |
653605-60-8 |
|---|---|
Formule moléculaire |
C10H10I2 |
Poids moléculaire |
383.99 g/mol |
Nom IUPAC |
(1,2-diiodocyclopropyl)methylbenzene |
InChI |
InChI=1S/C10H10I2/c11-9-7-10(9,12)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
VVNROUZFTWTALV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(CC2=CC=CC=C2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



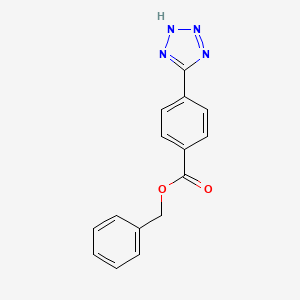

![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
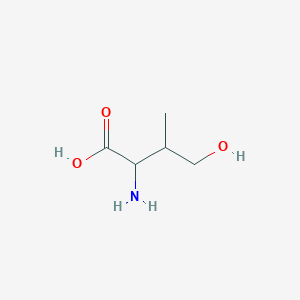
![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)

![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)
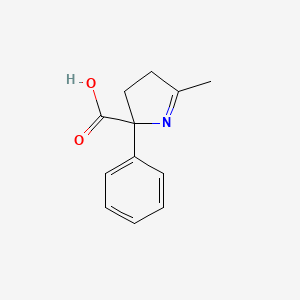
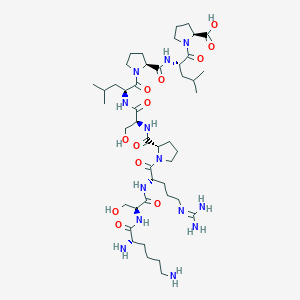

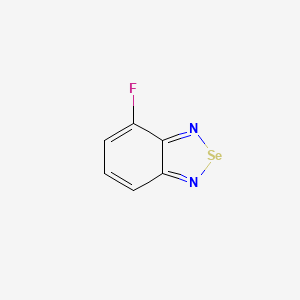
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)
